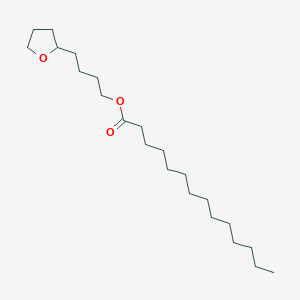
4-(Tetrahydrofuran-2-yl)butyl tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tetrahydrofuran-2-yl)butyl tetradecanoate is a chemical compound known for its unique structure and properties It consists of a tetradecanoate ester linked to a tetrahydrofuran ring through a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-2-yl)butyl tetradecanoate typically involves the esterification of tetradecanoic acid with 4-(Tetrahydrofuran-2-yl)butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of commercial catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tetrahydrofuran-2-yl)butyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Tetrahydrofuran-2-yl)butyl tetradecanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Tetrahydrofuran-2-yl)butyl tetradecanoate involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Tetrahydrofuran-2-yl)butyl acetate
- 4-(Tetrahydrofuran-2-yl)butyl hexanoate
- 4-(Tetrahydrofuran-2-yl)butyl octanoate
Uniqueness
4-(Tetrahydrofuran-2-yl)butyl tetradecanoate is unique due to its longer carbon chain (tetradecanoate) compared to similar compounds. This longer chain can influence its physical properties, such as solubility and melting point, and its biological activity.
Propriétés
Numéro CAS |
5453-28-1 |
|---|---|
Formule moléculaire |
C22H42O3 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
4-(oxolan-2-yl)butyl tetradecanoate |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-22(23)25-19-14-13-16-21-17-15-20-24-21/h21H,2-20H2,1H3 |
Clé InChI |
YNBODGDUUODERH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCCCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
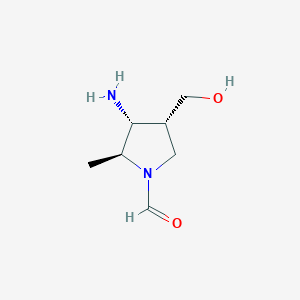
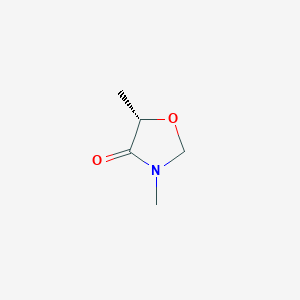
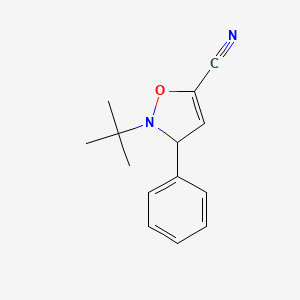
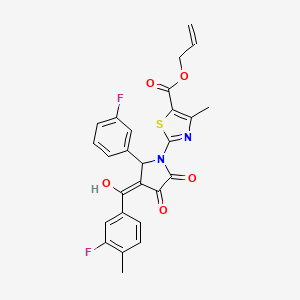

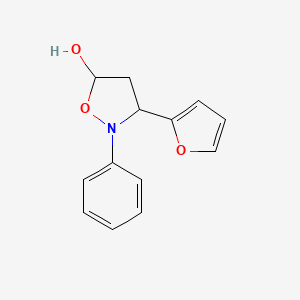
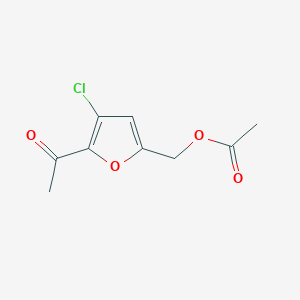
![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)
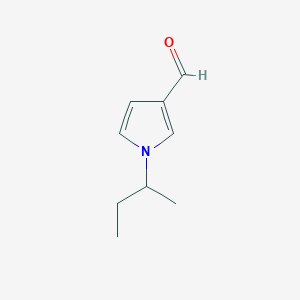
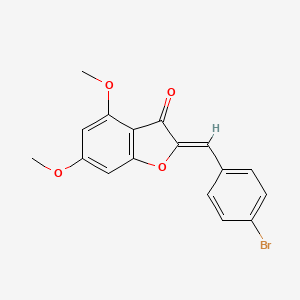
![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)
